molecular formula C10H13N5S B2354470 5-(3-cyclopropyl-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946813-15-5

5-(3-cyclopropyl-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2354470
CAS No.: 1946813-15-5
M. Wt: 235.31
InChI Key: AKWQNLGGSYXCBI-UHFFFAOYSA-N
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Description

5-(3-cyclopropyl-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine: is a heterocyclic compound that features a thiadiazole ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-cyclopropyl-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-cyclopropyl-2-ethylpyrazole-3-carboxylic acid hydrazide with thiocarbonyl compounds under reflux conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiadiazole ring are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazoles with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. It may also be used in the development of diagnostic tools.

Medicine: The compound has potential therapeutic applications, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3-cyclopropyl-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

  • 5-(5-Cyclopropyl-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
  • 5-(5-Cyclopropyl-2-ethylpyrazol-3-yl)-1,3,4-oxadiazol-2-amine

Uniqueness: The uniqueness of 5-(3-cyclopropyl-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine lies in its specific substitution pattern and the presence of both a thiadiazole and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(5-cyclopropyl-2-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5S/c1-2-15-8(9-12-13-10(11)16-9)5-7(14-15)6-3-4-6/h5-6H,2-4H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWQNLGGSYXCBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CC2)C3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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